Sodium benzenesulfinate
Description
Structure
2D Structure
Properties
CAS No. |
873-55-2 |
|---|---|
Molecular Formula |
C6H6O2S.Na C6H6NaO2S |
Molecular Weight |
165.17 g/mol |
IUPAC Name |
sodium;benzenesulfinate |
InChI |
InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8); |
InChI Key |
RWDJJOUSDATHMI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)O.[Na] |
Other CAS No. |
873-55-2 |
physical_description |
White powder; [Alfa Aesar MSDS] |
Synonyms |
NSC 135147; NSC 30629; Sodium Benzenesulfinate; Sodium Phenylsulfinate; |
Origin of Product |
United States |
Reactivity and Mechanistic Insights of Sodium Benzenesulfinate Transformations
Fundamental Reaction Pathways Involving the Sulfinate Anion
The reactivity of sodium benzenesulfinate (B1229208) is centered around the sulfinate anion (C₆H₅SO₂⁻), which can act as a versatile reagent in organic synthesis. Its reaction pathways are primarily dictated by its ability to function as a nucleophile or as a precursor to sulfonyl radicals.
Nucleophilic Reactivity of the Sulfinate Moiety
The sulfinate anion is an ambident nucleophile, meaning it has two potential nucleophilic centers: the sulfur atom and the oxygen atoms. cdnsciencepub.com The sulfur atom is considered a "soft" nucleophilic center, while the oxygen atoms are "hard" centers. cdnsciencepub.com This dual reactivity allows it to react with a variety of electrophiles.
The versatility of the sulfinate anion as a nucleophile is demonstrated in its reactions with various electrophiles to form sulfones. nih.gov For instance, it can participate in nucleophilic substitution reactions, where the sulfinate group displaces a leaving group in a molecule. ontosight.ai The nucleophilicity of the phenylsulfinate ion (PhSO₂⁻) has been quantified, and it is considered a potent nucleophile, slightly weaker than malonate and azide (B81097) ions in dimethyl sulfoxide (B87167) (DMSO). acs.org
In reactions with certain electrophiles, such as (Z)-(β-haloalkenyl)phenyliodonium salts, the benzenesulfinate anion has been shown to undergo a Michael addition at the Cβ atom, a previously unobserved mode of reactivity for this nucleophile. nih.govacs.org This highlights the nuanced and substrate-dependent nature of its nucleophilic character. The reaction of the sulfinate anion with highly stabilized benzhydrylium ions leads exclusively to the formation of benzhydryl phenyl sulfones, while more reactive benzhydrylium ions can yield a mixture of sulfones and sulfinates. acs.org
Sulfonyl Radical-Mediated Pathways in Reactions
Sodium benzenesulfinate can serve as an effective precursor for the generation of sulfonyl radicals (RSO₂•). researchgate.net These radicals are key intermediates in a variety of synthetic transformations. The generation of sulfonyl radicals from sodium sulfinates can be achieved through oxidation. researchgate.net For instance, the interaction of this compound with an oxidant can lead to the formation of a sulfonyl radical. mdpi.com
Once generated, the sulfonyl radical can participate in various reactions, including addition to unsaturated bonds and coupling reactions. researchgate.net For example, a plausible mechanism for the homocoupling of sodium arylsulfinates involves the formation of a thiyl radical, which is generated from the radical reduction of the sodium phenylsulfinate. mdpi.com Control experiments using radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have confirmed the involvement of a free-radical process in these transformations, as the formation of the expected products was inhibited in the presence of the scavenger. mdpi.com
Homocoupling Reactions of Sodium Arenesulfinates
Homocoupling reactions of sodium arenesulfinates provide a direct route to symmetrical diaryl sulfides and diaryl disulfides. nih.govresearchgate.netresearcher.life The selectivity of these reactions, leading to either the sulfide (B99878) or the disulfide, is highly dependent on the reaction conditions employed. nih.govresearchgate.netresearcher.life
Selective Synthesis of Symmetric Diaryl Sulfides
The selective synthesis of symmetric diaryl sulfides from sodium arenesulfinates can be achieved through palladium-catalyzed homocoupling. mdpi.comnih.govresearchgate.net A typical procedure involves heating the sodium arenesulfinate in a solvent like N-methyl-2-pyrrolidone (NMP) in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂). mdpi.com This method has been shown to be effective for a variety of sodium benzenesulfinates bearing both electron-donating and electron-withdrawing groups on the phenyl ring. mdpi.com
The optimization of reaction conditions is crucial for achieving high yields and selectivity. For instance, in the synthesis of diphenylsulfide from this compound, NMP was found to be a more effective solvent than dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). semanticscholar.org The choice of catalyst is also critical, with Pd(OAc)₂ demonstrating superior performance compared to other metal catalysts like CuI, Ni(OAc)₂, and FeCl₃ under specific conditions. semanticscholar.org
A gram-scale synthesis of diphenylsulfide from this compound has been successfully demonstrated, yielding 88% of the product, highlighting the practical utility of this method. mdpi.com
Table 1: Optimization of Reaction Conditions for the Synthesis of Diphenylsulfide from this compound semanticscholar.org
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | Pd(OAc)₂ (2) | 120 | Trace |
| 2 | DMSO | Pd(OAc)₂ (2) | 120 | Trace |
| 3 | NMP | Pd(OAc)₂ (2) | 120 | 47 |
| 4 | NMP | CuI (2) | 120 | ND |
| 5 | NMP | Ni(OAc)₂ (2) | 120 | ND |
| 6 | NMP | FeCl₃ (2) | 120 | Trace |
| 7 | NMP | Pd(OAc)₂ (2) | 150 | 60 |
| 8 | NMP | Pd(OAc)₂ (2) | 100 | Trace |
| 9 | NMP | Pd(OAc)₂ (5) | 150 | 89 |
| 10 | NMP | Pd(OAc)₂ (2) | 150 | 89 |
| 11 | NMP | Pd(OAc)₂ (1) | 150 | 85 |
| 12 | NMP | Pd(OAc)₂ (2) | 150 | ND* |
*Reaction performed with benzenesulfinic acid in the presence of NaOH. ND = Not Detected.
Selective Synthesis of Symmetric Diaryl Disulfides
Symmetric diaryl disulfides can be selectively synthesized from sodium arenesulfinates under reductive conditions. mdpi.comnih.govresearchgate.net A common method involves the use of an iron/hydrochloric acid (Fe/HCl) system. mdpi.comnih.govresearchgate.net In this process, the sodium arenesulfinate is treated with iron powder and concentrated hydrochloric acid in a solvent like DMF at an elevated temperature. semanticscholar.org This reductive coupling has been shown to be a viable route for preparing various symmetrical diaryl disulfides. mdpi.com
While several systems have been reported for the conversion of sodium arenesulfinates to symmetric diaryl disulfides, they often have limitations such as a restricted substrate scope, the need for expensive reagents, or complex procedures. mdpi.com The Fe/HCl system offers a more straightforward alternative.
Mechanistic Elucidation of Homocoupling Processes
The mechanisms for the selective formation of either symmetric diaryl sulfides or diaryl disulfides from sodium arenesulfinates have been investigated through control experiments. mdpi.com Both transformations are believed to proceed through a free-radical pathway, as evidenced by the inhibition of the reactions in the presence of a radical scavenger. mdpi.com
In the reductive Fe/HCl system for the synthesis of diaryl disulfides, it is proposed that a thiyl radical is initially generated from the radical reduction of the sodium arylsulfinate. mdpi.com The homocoupling of this thiyl radical then leads to the formation of the symmetric disulfide. mdpi.com
For the palladium-catalyzed synthesis of diaryl sulfides, a plausible mechanism suggests the initial formation of the diaryl disulfide. mdpi.comsemanticscholar.org This disulfide can be formed in the presence of the palladium catalyst. mdpi.com Subsequently, the palladium(II) catalyst is thought to insert into the S-S bond of the disulfide, forming a metal-intermediate. mdpi.comsemanticscholar.org This intermediate then undergoes further reaction steps, ultimately leading to the formation of the symmetric diaryl sulfide. mdpi.comsemanticscholar.org The detection of the disulfide by mass spectrometry during the synthesis of the sulfide supports this proposed pathway. mdpi.comsemanticscholar.org
Carbon-Sulfur Bond Forming Reactions
This compound is a key building block for creating carbon-sulfur bonds, which are integral to many functional organic molecules. rsc.org Its utility is particularly evident in the synthesis of vinyl sulfones and β-keto sulfones, where its reactivity can be finely tuned to achieve desired regioselectivity and stereoselectivity.
Vinyl sulfones are valuable synthetic intermediates and are present in some biologically active compounds. nih.gov The reaction of this compound with various substrates provides several routes to these important molecules.
One common method involves the reaction of this compound with vicinal dibromides. sigmaaldrich.cn Another approach is the visible-light-mediated, metal-free synthesis from aryl sulfinates and olefins, using an organic dye like eosin (B541160) Y as a photocatalyst. sci-hub.se This method is notable for its use of green light and tolerance of various functional groups. sci-hub.se For instance, the reaction of this compound with styrene (B11656) under these conditions yields the corresponding vinyl sulfone. sci-hub.se
The synthesis of vinyl sulfones can also be achieved through the reaction of this compound with terminal epoxides in the presence of a catalyst like lithium bromide. This reaction proceeds through a β-hydroxy arylsulfone intermediate, although the subsequent elimination of water may not be regioselective, leading to a mixture of terminal and internal vinyl sulfones. jchemrev.com Additionally, (Z)-β-alkoxyvinylsulfones can be synthesized by treating this compound with alkynylselenonium salts. sigmaaldrich.cn
A study on the reaction of (Z)-(β-haloalkenyl)phenyliodonium salts with this compound revealed the stereoselective formation of (Z)-1,2-bis(benzenesulfonyl)alkenes with retention of configuration. acs.org This transformation proceeds through a Michael addition of the benzenesulfinate anion to the Cβ atom of the alkenyliodonium salt. acs.org
| Reactants | Catalyst/Conditions | Product | Reference |
| This compound, vicinal dibromides | - | Vinyl sulfones | sigmaaldrich.cn |
| This compound, styrene | Eosin Y, green light | Vinyl sulfone | sci-hub.se |
| This compound, terminal epoxide | Lithium bromide | Vinyl sulfone (mixture of isomers) | jchemrev.com |
| This compound, alkynylselenonium salts | - | (Z)-β-alkoxyvinylsulfones | sigmaaldrich.cn |
| (Z)-(β-haloalkenyl)phenyliodonium salts, this compound | THF | (Z)-1,2-bis(benzenesulfonyl)alkenes | acs.org |
β-Keto sulfones are significant structural motifs in organic chemistry and can be synthesized through various reactions involving this compound. mdpi.com
A traditional method for preparing β-keto sulfones is the nucleophilic substitution reaction of sodium sulfinates with α-haloketones. mdpi.com More contemporary methods often involve the coupling of sodium sulfinates with unsaturated compounds. For example, an efficient synthesis of β-keto sulfones has been developed through the BF3·OEt2-promoted reaction of alkynes and sodium sulfinates. mdpi.com This method is advantageous as it avoids the use of metal catalysts. mdpi.com
Electrochemical methods have also been employed for the synthesis of β-keto sulfones. One such method involves the sulfonylation of aryl methyl ketones or aryl acetylenes with sodium sulfinates, using potassium iodide as both an oxidant and a supporting electrolyte. rsc.org Furthermore, copper-catalyzed C–S cross-coupling of oxime acetates with sodium sulfinates provides a direct route to β-keto sulfones. mdpi.com A heterogeneous biomass-derived copper catalyst has been shown to be effective in the C(sp3)–H-directed sulfonylation of ketone hydrazones with sodium sulfinates. mdpi.com
| Reactants | Catalyst/Conditions | Product | Reference |
| Sodium sulfinates, α-haloketones | Nucleophilic substitution | β-Keto sulfones | mdpi.com |
| Alkynes, Sodium sulfinates | BF3·OEt2 | β-Keto sulfones | mdpi.com |
| Aryl methyl ketones/acetylenes, Sodium sulfinates | Electrochemical, KI | β-Keto sulfones | rsc.org |
| Oxime acetates, Sodium sulfinates | Copper catalyst | β-Keto sulfones | mdpi.com |
| Ketone hydrazones, Sodium sulfinates | Heterogeneous biomass-derived copper catalyst | β-Keto sulfones | mdpi.com |
The addition of this compound to alkenes and alkynes can be controlled to achieve specific regiochemical and stereochemical outcomes.
In the iron(III) chloride hexahydrate-mediated chloro-sulfonylation of alkynes and alkenes, anti-chlorosulfonylation is observed. rsc.org The reaction of various aryl and heteroaryl alkynes with sodium sulfinates under these conditions affords β-chloroalkenyl sulfones with good to excellent yields. rsc.org
A metal-free, three-component reaction of alkynes, iodine, and sodium sulfinates allows for the regio- and stereoselective construction of highly functionalized tetrasubstituted alkenes. nih.gov The reaction likely proceeds through the formation of a sulfonyl iodide intermediate, which then undergoes homolytic cleavage to a sulfonyl radical. This radical adds to the alkyne to form a stable vinyl radical intermediate, which ultimately leads to the iodo- and sulfonyl-containing alkene product. nih.gov The regioselectivity is dictated by the stability of the vinyl radical intermediate. nih.gov
For the functionalization of alkenes, photocatalysis offers a route for amino-sulfonylation. This reaction proceeds with high regioselectivity and diastereoselectivity, generating sulfonyl and N-centered radicals that add across the double bond. researchgate.net
| Substrate | Reagents | Catalyst/Conditions | Outcome | Reference |
| Alkynes/Alkenes | Sodium sulfinates, source of chlorine | Iron(III) chloride hexahydrate | anti-chlorosulfonylation | rsc.org |
| Alkynes | Iodine, Sodium sulfinates | Metal-free | Regio- and stereoselective iodosulfonylation | nih.gov |
| Alkenes | Sulfonamides (as source of sulfonyl and N-centered radicals) | Photocatalyst | Regio- and diastereoselective amino-sulfonylation | researchgate.net |
Carboxylation Reactions with Carbon Dioxide
The use of carbon dioxide (CO2) as a C1 building block is a key area of green chemistry. This compound can undergo desulfurative carboxylation with CO2 to form valuable carboxylic acids. researchgate.netresearchgate.net
The carboxylation of sodium arylsulfinates with CO2 can be effectively catalyzed by heterogeneous catalysts. A mesoporous ternary metal oxide, K-Cu-20TiO2, has been shown to be a highly efficient and selective catalyst for this transformation under atmospheric pressure of CO2. nih.govrsc.orgnih.gov The reaction is typically carried out in a solvent such as DMSO at elevated temperatures. nih.gov The presence of a ligand, like o-phenanthroline, and a base, such as cesium carbonate (Cs2CO3), enhances the reaction's efficacy. researchgate.netnih.gov
Homogeneous catalysts, such as CuI, have also been reported for this carboxylation reaction. nih.gov However, heterogeneous catalysts like K-Cu-20TiO2 offer the advantage of being recoverable and reusable, which is a significant benefit for sustainable chemical processes. nih.govthieme-connect.com The K-Cu-20TiO2 catalyst has demonstrated stable and excellent catalytic performance over multiple cycles with only insignificant decreases in conversion and selectivity. nih.gov
| Catalyst | Substrate | Conditions | Product | Key Features | Reference |
| K-Cu-20TiO2 | This compound | CO2 (atmospheric pressure), o-phenanthroline, Cs2CO3, DMSO, 120 °C | Benzoic acid | Heterogeneous, reusable, high selectivity | researchgate.netnih.gov |
| CuI | This compound | CO2 | Benzoic acid | Homogeneous | nih.gov |
The mechanism for the K-Cu-20TiO2 catalyzed carboxylation of this compound is proposed to involve a catalytic cycle initiated by the active Cu(I) species on the catalyst surface. nih.gov
The proposed cycle begins with the metathesis of this compound with the active Cu(I) on the K-Cu-20TiO2 catalyst under alkaline conditions. nih.gov This step is facilitated by the coordination of a ligand to form an aromatic copper complex intermediate (Ar–CuL), accompanied by the release of sulfur dioxide. nih.gov Subsequently, CO2 inserts into the Ar–Cu bond of this intermediate. nih.gov This insertion is followed by an electrophilic substitution effect to yield the benzoate (B1203000) product, completing the carbon-carbon bond formation. nih.gov The catalyst is then regenerated to participate in the next cycle. This mild desulfination process provides a direct route to aromatic carboxylic acids. nih.gov
Nitrogen-Sulfur Bond Forming Reactions (N-Sulfonylation)
The formation of a nitrogen-sulfur bond, specifically through N-sulfonylation, is a critical transformation for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry and agrochemicals. nih.gov this compound serves as an effective sulfonylating agent in these reactions.
The direct coupling of this compound with amines presents a powerful and increasingly popular method for the synthesis of sulfonamides. Various protocols have been developed to facilitate this transformation, often employing an oxidant to generate the reactive sulfonyl species.
One approach involves the use of an iodine-based mediator. For instance, the reaction of sodium p-toluenesulfinate with a range of primary and secondary amines in the presence of ammonium (B1175870) iodide (NH₄I) provides the corresponding sulfonamides in moderate to excellent yields. nih.gov This method is considered environmentally friendly and tolerates a variety of functional groups. nih.gov The proposed mechanism suggests the in situ formation of a sulfonyl iodide intermediate from the reaction between the sulfinate and iodine. This intermediate can then either undergo direct nucleophilic displacement by the amine or decompose to a sulfonyl radical, which then reacts with the amine to form the N-S bond. nih.gov
Copper-catalyzed oxidative coupling represents another effective strategy. Jiang and co-workers developed a method using either oxygen (O₂) or dimethyl sulfoxide (DMSO) as the oxidant. rsc.org This reaction proceeds smoothly with a variety of primary and secondary amines, affording good to high yields of the desired sulfonamides. rsc.org The reaction is believed to proceed through a single electron transfer (SET) pathway. rsc.org
Metal-free conditions have also been established. The use of m-chloroperbenzoic acid (mCPBA) in conjunction with tetrabutylammonium (B224687) bromide enables the synthesis of sulfonamides from amines and sodium sulfinates at room temperature. rsc.org This method has been successfully applied to primary, secondary, and cyclic amines, providing the corresponding sulfonamides in yields ranging from 39% to 89%. rsc.org
Table 1: Selected Examples of Sulfonamide Synthesis from this compound and Amines
| Amine | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| n-Propylamine | NH₄I | N-propyl-4-methylbenzenesulfonamide | Moderate | nih.gov |
| n-Butylamine | NH₄I | N-butyl-4-methylbenzenesulfonamide | Moderate | nih.gov |
| iso-Butylamine | NH₄I | N-isobutyl-4-methylbenzenesulfonamide | Moderate | nih.gov |
| iso-Propylamine | NH₄I | N-isopropyl-4-methylbenzenesulfonamide | Moderate | nih.gov |
| Various primary and secondary amines | Cu catalyst, O₂ or DMSO | Corresponding sulfonamides | Good to High | rsc.org |
| Various primary and secondary amines | mCPBA, (n-C₄H₉)₄NBr, room temp. | Corresponding sulfonamides | 39-89 | rsc.org |
The N-sulfonylation of azoles and other nitrogen-containing heterocycles is a valuable method for the preparation of heteroaromatic sulfonamides. This compound is a key reagent in these transformations.
A direct N-sulfonylation of azoles has been achieved using N-halosuccinimides (NXS, where X = I or Br) as mediators. rsc.orgcbijournal.com This method allows for the coupling of various azoles, including substituted benzimidazoles, benzotriazole, and 1,2,4-triazole, with a range of electron-rich and electron-deficient sodium arylsulfinates, leading to the desired sulfonamides in high yields. rsc.org The reaction is thought to proceed through the initial formation of a sulfonyl halide from the reaction of the sodium sulfinate with the N-halosuccinimide, which is then subjected to nucleophilic attack by the azole. cbijournal.com Interestingly, pyrazole (B372694) substrates were observed to undergo an unusual halogenation-sulfonylation process under these conditions. rsc.org
A similar strategy employing sodium bromide (NaBr) and m-chloroperbenzoic acid (mCPBA) has been reported for the N-sulfonylation of benzotriazoles with both aryl and methyl sulfinates, affording the products in 40–90% yields at room temperature. rsc.org Furthermore, a metal-free protocol for the highly regioselective N²-sulfonylation of NH-1,2,3-triazoles with sodium arylsulfinates has been developed using molecular iodine. rsc.org This method provides synthetically useful N²-sulfonylated triazoles in moderate to high yields with excellent regioselectivity for disubstituted triazoles. rsc.org
Table 2: N-Sulfonylation of Azoles and Heterocycles with this compound
| Heterocycle | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted Benzimidazoles | NXS (X = I, Br) | N-Sulfonylated benzimidazoles | High | rsc.org |
| Benzotriazole | NXS (X = I, Br) | N-Sulfonylated benzotriazole | High | rsc.org |
| 1,2,4-Triazole | NXS (X = I, Br) | N-Sulfonylated 1,2,4-triazole | High | rsc.org |
| Benzotriazoles | NaBr, mCPBA, room temp. | N-Sulfonylated benzotriazoles | 40-90 | rsc.org |
| Disubstituted NH-1,2,3-triazoles | I₂ | N²-Sulfonylated triazoles | Moderate to High | rsc.org |
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions provide a powerful platform for the formation of carbon-sulfur bonds, enabling the synthesis of sulfones. This compound is a common coupling partner in these reactions.
A recently developed method utilizes a dual catalytic system of nickel and an organoboron photocatalyst for the cross-coupling of aryl bromides with sodium sulfinates. mdpi.comnih.gov This reaction proceeds under visible light irradiation and provides a sustainable and greener approach to sulfone synthesis. mdpi.comnih.gov The reaction tolerates a broad range of functional groups on the aryl bromide, including cyano, ketone, ester, nitro, and sulfonyl groups, affording the corresponding sulfones in moderate to good yields. mdpi.com For instance, the reaction of 4-bromobenzonitrile (B114466) with this compound under optimized conditions, using AQDAB as the photocatalyst, NiBr₂·3H₂O as the nickel source, dtbbpy as the ligand, and DIPEA as the base in DMSO under an argon atmosphere, yields the desired product in 85% yield. mdpi.com
Table 3: Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with this compound
| Aryl Bromide | Product Yield (%) |
|---|---|
| 4-bromobenzonitrile | 85 |
| 4-bromoacetophenone | 80 |
| Methyl 4-bromobenzoate | 40 |
| 1-bromo-4-nitrobenzene | 73 |
| 1-bromo-4-(methylsulfonyl)benzene | 45 |
| 4-bromo-2-(trifluoromethyl)benzonitrile | 82 |
Reaction conditions: Aryl bromide (1.0 equiv.), this compound (2.0 equiv.), AQDAB (1 mol%), NiBr₂·3H₂O, dtbbpy, DIPEA, DMSO, white light, argon atmosphere. mdpi.com
Photoredox catalysis, often in combination with a transition metal catalyst like nickel, has emerged as a powerful tool for the arylation of this compound. This dual catalytic approach allows for the cross-coupling of sodium sulfinates with a wide range of aryl, heteroaryl, and even vinyl halides at room temperature, demonstrating excellent functional group tolerance. nih.gov This method is significant as it can also be applied to less reactive aryl chlorides. nih.gov
The reaction is proposed to involve the generation of a sulfonyl radical from the sodium sulfinate, which then participates in the catalytic cycle. nih.gov The versatility of this method is highlighted by its applicability to a variety of sodium sulfinates, including those with electron-donating (methoxy) and electron-withdrawing (trifluoromethyl, fluoro) groups, as well as sterically hindered substrates. nih.gov For example, sodium sulfinate with a methyl group in the ortho position reacted smoothly to give the product in 94% yield. nih.gov The reaction has also been successfully extended to heterocyclic sodium sulfinates. nih.gov
In some systems, hybrid catalysts that covalently link the photocatalyst and the metal complex have been investigated. researchgate.net This approach can enhance the efficiency of electron and energy transfer, leading to more effective and selective catalytic systems for the arylation of sodium arylsulfinates. researchgate.net
Table 4: Photoredox/Nickel-Catalyzed Coupling of Halides with Sodium Sulfinates
| Sodium Sulfinate | Halide | Product Yield (%) |
|---|---|---|
| This compound | Aryl, Heteroaryl, Vinyl Bromides/Iodides | Moderate to Excellent |
| Sodium 4-methoxybenzenesulfinate | Aryl Halide | Moderate to Excellent |
| Sodium 4-(tert-butyl)benzenesulfinate | Aryl Halide | Moderate to Excellent |
| Sodium 4-(trifluoromethyl)benzenesulfinate | Aryl Halide | Moderate to Excellent |
| Sodium 2-methylbenzenesulfinate | Aryl Halide | 94 |
| Heterocyclic sodium sulfinate | Aryl Halide | - |
General conditions involve a photoredox catalyst, a nickel catalyst, and visible light irradiation at room temperature. nih.gov
Advanced Spectroscopic and Structural Characterization Studies of Sodium Benzenesulfinate
Elucidation of Molecular Structure using High-Resolution NMR Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of sodium benzenesulfinate (B1229208) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of sodium benzenesulfinate typically exhibits signals in the aromatic region. For instance, in a deuterated solvent like DMSO-d6, the aromatic protons appear as multiplets. Specifically, the protons on the benzene (B151609) ring are observed at chemical shifts of approximately 7.529 ppm and 7.382 ppm. chemicalbook.com The integration of these signals corresponds to the number of protons in each unique chemical environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, the carbon atoms of the benzene ring show distinct resonances. In a study using deuterochloroform (CDCl₃) as the solvent, the chemical shifts for the aromatic carbons were observed at various positions, confirming the structure of the phenyl group. rsc.orgmdpi.com Data from various sources indicate that the chemical shifts can be influenced by the solvent and the presence of substituents on the benzene ring. rsc.orgmdpi.comnih.gov
| Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| ¹H | ~7.53 - 7.55 | DMSO-d6 | chemicalbook.com |
| ¹H | ~7.36 - 7.40 | DMSO-d6 | chemicalbook.com |
| ¹³C | Varies | CDCl₃, DMSO-d6 | rsc.orgmdpi.comnih.gov |
| Note: Chemical shifts can vary slightly based on experimental conditions. |
Vibrational Analysis via Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. The IR spectrum of this compound is distinguished by strong absorptions corresponding to the sulfinate group.
The key vibrational bands for this compound are associated with the symmetric and asymmetric stretching of the S=O bonds in the sulfinate anion. These are typically observed in the region of 950-1100 cm⁻¹. nih.govresearchgate.net The exact positions of these bands can be influenced by intermolecular interactions and the physical state of the sample (e.g., KBr pellet, Nujol mull). chemicalbook.comnih.gov The spectrum also displays characteristic peaks for the aromatic ring, including C-H stretching and C=C in-plane stretching vibrations.
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Asymmetric S=O Stretch | ~1010 - 1085 | researchgate.net |
| Symmetric S=O Stretch | ~970 - 1000 | researchgate.net |
| C-H Aromatic Stretch | ~3000 - 3100 | nih.gov |
| C=C Aromatic Stretch | ~1440 - 1600 | nih.gov |
| Note: Frequencies are approximate and can vary based on the sample preparation method and instrument. |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elucidating the fragmentation patterns of this compound. Under electron ionization (EI) or electrospray ionization (ESI), the molecule fragments in a predictable manner.
The mass spectrum of a related compound, methyl benzenesulfinate, shows a molecular ion peak and a base peak corresponding to the loss of the methoxy (B1213986) group, resulting in the benzenesulfinyl cation ([C₆H₅SO]⁺) at m/e 125. cdnsciencepub.com Further fragmentation leads to the phenyl cation ([C₆H₅]⁺) at m/e 77 after the loss of sulfur monoxide (SO). cdnsciencepub.com In the case of deprotonated N-phenyl benzenesulfonamide, a related structure, the loss of a neutral SO₂ molecule is a characteristic fragmentation pathway. nist.gov Tandem mass spectrometry (MS/MS) experiments on the benzenesulfinate anion can provide further structural confirmation through collision-induced dissociation, which often leads to the formation of a sulfur dioxide radical anion at m/z 64 at higher energies. nist.gov
| Ion | m/z (mass-to-charge ratio) | Origin | Reference |
| [C₆H₅SO₂]⁻ | 141 | Benzenesulfinate anion | nist.gov |
| [C₆H₅SO]⁺ | 125 | From methyl benzenesulfinate | cdnsciencepub.com |
| [C₆H₅]⁺ | 77 | From fragmentation of [C₆H₅SO]⁺ | cdnsciencepub.com |
| [SO₂]⁻• | 64 | From fragmentation of benzenesulfinate anion | nist.gov |
| Note: The observed ions and their relative abundances can depend on the ionization technique and experimental conditions. |
X-ray Crystallography for Solid-State Structural Determination
For related sulfonate compounds, X-ray diffraction has been used to determine the precise bond lengths and angles of the sulfonate group and the aromatic ring. This information is crucial for understanding the electronic structure and reactivity of the molecule.
Surface Characterization Techniques in Adsorption Studies (e.g., X-ray Photoelectron Spectroscopy)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. It is particularly useful for studying the adsorption of this compound onto various substrates.
In studies of sodium dodecyl benzene sulfonate (SDBS), a related surfactant, adsorbed on surfaces, XPS has been used to detect the presence of sulfur, confirming the adsorption of the sulfonate molecules. ufrgs.brtandfonline.com The binding energies of the S 2p and O 1s core levels can provide information about the chemical environment of the sulfonate group and its interaction with the surface. mdpi.com For instance, the adsorption of SDBS on fluorapatite (B74983) surfaces showed that the interaction is mainly due to chemical bonding between the sulfo groups and Ca sites. mdpi.com Similarly, XPS analysis of this compound in the context of its reaction with CO₂ over a catalyst showed changes in the copper oxidation state, indicating the involvement of the sulfinate in the catalytic cycle. nih.gov These studies highlight the power of XPS in elucidating the mechanisms of surface reactions and adsorption phenomena involving sulfinate compounds.
Applications of Sodium Benzenesulfinate in Advanced Organic Synthesis
Sodium Benzenesulfinate (B1229208) as a Traceless Linker in Solid-Phase Organic Synthesis (SPOS)
In SPOS, a polymer-bound form of sodium benzenesulfinate serves as the anchor point for building complex molecules. The sulfinate is typically converted into a sulfone linker, which is stable to a variety of reaction conditions, allowing for multi-step synthetic sequences to be performed on the solid support. A key advantage of the sulfone linker is its ability to be cleaved under specific conditions that release the target molecule without leaving behind any part of the linker, a process known as "traceless" cleavage. This strategy has been successfully applied to the synthesis of numerous heterocyclic compound libraries.
Synthesis of Diverse Heterocyclic Compound Libraries
The sulfone linker strategy derived from this compound has proven to be a powerful tool for the combinatorial synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.
A traceless solid-phase synthesis of pyrazoline and isoxazoline (B3343090) derivatives has been developed utilizing a sulfone linker strategy. acs.orgnih.govfigshare.comnus.edu.sg The key steps in this synthetic procedure involve:
Sulfinate S-alkylation: The polymer-supported sodium sulfinate is alkylated to form the foundational sulfone linker.
Sulfone anion alkylation: The sulfone is deprotonated and reacted with an epoxide to introduce diversity.
Oxidation: The resulting γ-hydroxy sulfone is oxidized to a γ-ketosulfone.
Traceless Release: The final product is cleaved from the resin through a one-pot elimination-cyclization reaction with hydrazine (B178648) or hydroxylamine. acs.org
This methodology allows for four points of diversification and has been used to synthesize a library of 12 distinct pyrazolines and isoxazolines. acs.orgnih.govfigshare.comnus.edu.sg
Table 1: Examples of Synthesized Pyrazolines and Isoxazolines
| Compound | R¹ | R² | R³ | R⁴/R⁵ | Overall Yield (%) |
| Pyrazoline 5a | Ph | H | Ph | H | 65 |
| Pyrazoline 5b | Ph | H | 4-Cl-Ph | H | 62 |
| Pyrazoline 5c | Ph | H | 4-MeO-Ph | H | 63 |
| Isoxazoline 5g | Ph | H | Ph | H | 60 |
| Isoxazoline 5h | Ph | H | 4-Cl-Ph | H | 58 |
| Isoxazoline 5i | Ph | H | 4-MeO-Ph | H | 59 |
Data sourced from research by Chen, Lam, and Lai. nih.gov
The facile synthesis of 3,4-dihydropyrimidine-2-one derivatives has also been achieved using a traceless solid-phase sulfone linker strategy. The synthetic pathway is notable for its efficiency and involves the following key steps:
Sulfinate Acidification: The polymer-bound sodium sulfinate is acidified.
Condensation: A three-component condensation reaction is carried out with the resulting sulfinic acid, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative.
Traceless Product Release: The desired dihydropyrimidine-2-one is released from the solid support via a one-pot cyclization-dehydration process.
This approach has been successfully employed to generate a library of 18 different 3,4-dihydropyrimidine-2-one compounds.
A versatile method for the solid-phase synthesis of 1,2,4,5-tetrasubstituted imidazoles has been developed based on the this compound-derived traceless linker. nih.gov The core synthetic steps are:
Sulfinate Acidification: Conversion of the polymer-bound sulfinate to the corresponding sulfinic acid.
Condensation: Reaction of the sulfinic acid with an aldehyde and an amine.
Traceless Release and Cyclization: The product is released through a one-pot elimination-cyclization reaction. This step is facilitated by a thiazolium catalyst, which promotes the in situ formation of an α-ketoamide intermediate that subsequently cyclizes with an amine to form the imidazole (B134444) ring. nih.gov
A library of 18 unique 1,2,4,5-tetrasubstituted imidazoles was synthesized using this methodology. nih.gov
The first solid-phase synthesis of an imidazo[1,2-a]pyridine (B132010) library was accomplished using a sulfone linker strategy originating from polymer-bound this compound. nih.gov The synthesis proceeds through a sequence of four key steps:
α-Haloketone Resin Formation: The sulfinate is alkylated to form a sulfone, creating an α-haloketone tethered to the resin.
Ring Formation: The imidazo[1,2-a]pyridine core is formed by reacting the resin-bound ketone with a 2-aminopyridine (B139424) derivative.
Sulfone Anion Alkylation: Further diversity is introduced by alkylating the sulfone anion.
Traceless Product Release: The final product is cleaved from the support via an oxidation-elimination sequence.
This robust synthetic route enabled the creation of a 12-member library of imidazo[1,2-a]pyridine derivatives. nih.gov
Table 2: Examples of Synthesized Imidazo[1,2-a]pyridine Derivatives
| Compound | R¹ | R² | R³ | Overall Yield (%) |
| 6a | Ph | H | H | 70 |
| 6b | Ph | H | Me | 65 |
| 6c | Ph | H | Allyl | 68 |
| 6d | 4-MeO-Ph | H | H | 65 |
| 6e | 4-MeO-Ph | H | Me | 62 |
| 6f | 4-MeO-Ph | H | Allyl | 63 |
Data sourced from research by Chen, Lam, and Lai. nih.gov
The same traceless linker strategy employed for the synthesis of tetrasubstituted imidazoles has been adapted for the preparation of substituted thiazoles and oxazoles. nih.gov The initial steps of sulfinate acidification and condensation are similar. The divergence occurs at the final release and cyclization step. After the in situ formation of the α-ketoamide intermediate, treatment with Lawesson's reagent leads to the formation of thiazoles, while treatment with triphenylphosphine (B44618) and iodine (PPh₃/I₂) yields oxazoles. nih.gov This divergent strategy further highlights the versatility of the this compound-based linker in combinatorial chemistry.
Development and Optimization of Polymer-Bound Sulfinate Resins
The immobilization of reagents on solid supports represents a significant advancement in organic synthesis, streamlining purification processes and enabling the development of automated and high-throughput methodologies. cam.ac.ukmdpi.org In this context, polymer-bound sulfinates have been explored as valuable tools.
The development of polymer-bound sulfinate resins typically involves the covalent attachment of a sulfinate moiety to a solid support, often a polystyrene-based resin. slideshare.net One approach involves the functionalization of a pre-existing polymer with a suitable sulfinating agent. Optimization of these resins focuses on several key aspects:
Loading Capacity: Achieving a high and reproducible loading of the sulfinate functionality onto the polymer support is crucial for the efficiency of subsequent reactions. This is often determined by the choice of polymer, the linking strategy, and the reaction conditions used for immobilization.
Swellability and Accessibility: The physical properties of the resin, such as its ability to swell in different solvents, directly impact the accessibility of the reactive sulfinate sites to reagents in the solution phase. Optimization of the polymer backbone and cross-linking density is therefore essential.
Reaction Kinetics: The rate of reaction using a polymer-bound reagent can be different from its solution-phase counterpart. Optimization of reaction conditions, such as temperature, solvent, and the use of catalysts, is often necessary to achieve efficient transformations. researchgate.net
While the development of polymer-supported reagents is well-established, the specific optimization of sulfinate resins continues to be an area of active research, aiming to enhance their efficiency and broaden their applicability in organic synthesis. cam.ac.ukmdpi.org
Role as a Versatile Sulfur Source in Organic Transformations
This compound serves as a readily available, stable, and odorless source of sulfur for a variety of organic transformations. Its ability to act as a precursor to different sulfur-containing functionalities makes it a highly valuable reagent.
A noteworthy application of this compound is in the direct formation of thioethers through the functionalization of C-H bonds. This approach offers a more atom-economical and environmentally friendly alternative to traditional methods that often require pre-functionalized starting materials. tandfonline.com
A novel method for the sulfenylation of flavones, indoles, and arylimidazo[1,2-a]pyridines utilizes this compound as the sulfur source in a reaction induced by ammonium (B1175870) iodide. tandfonline.com This method provides regioselective derivatives in good yields under odorless conditions, highlighting the utility of this compound in greener synthetic protocols. tandfonline.com
| Substrate | Product | Yield (%) |
| Flavone | 3-Phenylthioflavone | 85 |
| Indole | 3-Phenylthioindole | 78 |
| 2-Phenylimidazo[1,2-a]pyridine | 3-Phenylthio-2-phenylimidazo[1,2-a]pyridine | 82 |
This table presents selected examples of thioether synthesis via C-H functionalization using this compound. tandfonline.com
Thiosulfonates are valuable compounds in organic synthesis and exhibit a range of biological activities. wikipedia.org this compound is a key precursor for the synthesis of these molecules through various methodologies.
One common approach involves the coupling of sodium sulfinates with thiols or disulfides. For instance, a convenient and efficient synthesis of thiosulfonates has been developed using an iron(III)-catalyzed reaction between thiols and sodium sulfinates under aerobic conditions. mdpi.org This method proceeds through the in-situ formation of sulfenyl and sulfonyl radicals followed by their cross-coupling. mdpi.org
Copper-catalyzed reactions have also been employed for the synthesis of thiosulfonates from sodium sulfinates and disulfides in the presence of air. mdpi.org Furthermore, a BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates provides another route to both symmetrical and unsymmetrical thiosulfonates. cam.ac.uk In this reaction, sodium arylsulfinates bearing electron-donating groups generally exhibit better performance for the synthesis of symmetrical thiosulfonates. cam.ac.uk
| Catalyst/Mediator | Coupling Partner | Reaction Conditions | Yield Range (%) |
| FeCl₃ | Thiols | Aerobic | 83-96 |
| CuI-Phen·H₂O | Thiols | Aerobic | 40-96 |
| Copper | Disulfides | Air, Ambient Temperature | Good to High |
| BF₃·OEt₂ | Sodium Sulfinates | Mild | Good |
This table summarizes various catalytic and mediated methods for the synthesis of thiosulfonates from sodium sulfinates. cam.ac.ukmdpi.org
The versatility of this compound extends to the synthesis of selenosulfonates, compounds containing a Se-S bond. These transformations often involve the reaction of sodium sulfinates with organoselenium compounds.
A copper-catalyzed method has been reported for the sulfenylation of diselenides with sodium sulfinates under aerobic conditions at ambient temperature, affording selenosulfonates in good to high yields. cam.ac.uk Another approach utilizes a hypervalent iodine reagent, [(bis(trifluoroacetoxy)iodo)]-benzene, to mediate the reaction between diaryl diselenides and sodium arenesulfinates, producing the corresponding aryl selenosulfonates. cam.ac.uk
| Reagent/Catalyst | Selenium Source | Product | Yield Range (%) |
| Copper | Diselenides | Selenosulfonates | Good to High |
| [(bis(trifluoroacetoxy)iodo)]-benzene | Diaryl diselenides | Aryl selenosulfonates | 68-83 |
This table highlights methods for the synthesis of selenosulfonates using this compound. cam.ac.uk
Strategic Building Block in the Construction of Complex Organic Molecules
Beyond its role as a sulfur source, this compound serves as a strategic building block in the synthesis of more complex organic structures, particularly those with applications in the pharmaceutical and agrochemical industries.
The sulfonyl group, which can be readily introduced using this compound, is a common feature in many biologically active molecules. This compound is utilized as a key intermediate in the synthesis of various scaffolds for pharmaceuticals and agrochemicals. slideshare.net For example, it is a critical component in the manufacturing of certain herbicides and pesticides. chemrxiv.org
In pharmaceutical synthesis, this compound participates in copper(II)-catalyzed three-component reactions to form fully substituted 4-benzenesulfonyl isoxazoles. slideshare.net These isoxazole (B147169) derivatives are valuable intermediates for the synthesis of a range of pharmaceutical compounds. slideshare.net The mild reaction conditions and high chemoselectivity of these methods make this compound an attractive building block in drug discovery and development. slideshare.net
Catalytic Applications and Roles in Reaction Media
This compound serves specialized roles in advanced organic synthesis, not as a direct catalyst in the traditional sense, but as a facilitator and key component in modern, environmentally conscious reaction media. Its utility is most prominent in aqueous organic chemistry, where it aids in overcoming the solubility challenges inherent in combining nonpolar organic substrates with a polar aqueous phase.
Surfactant-Type Catalysis in Aqueous Organic Reactions
Organic synthesis in aqueous media is a cornerstone of green chemistry, aiming to replace volatile and toxic organic solvents with water. This approach, however, necessitates methods to solubilize water-insoluble organic reactants. This is often achieved through micellar catalysis, where surfactants form nanoreactors (micelles) that encapsulate organic molecules.
While structurally related to anionic surfactants like sodium alkylbenzenesulfonate, this compound itself does not typically function as a classical surfactant. Its hydrophobic part—a single phenyl group—is generally too small to drive the spontaneous self-aggregation required to form micelles. wikipedia.org Instead, it functions as a hydrotrope .
A hydrotrope is a compound that enhances the solubility of hydrophobic compounds in aqueous solutions through a mechanism other than micellar solubilization. wikipedia.org Hydrotropes increase the solubility of sparingly soluble organic compounds, which can, in turn, increase the rate of heterogeneous reactions. researchgate.netresearchgate.net This is achieved by disrupting the structure of water and interacting with solute molecules, thereby bringing the organic reactants into the aqueous phase where they can react.
Although not forming micelles on its own, this compound is a valuable water-soluble reagent used in reactions that take place in micellar systems generated by other "designer" surfactants. unimib.it This demonstrates its compatibility and utility within the framework of aqueous surfactant-type catalysis. A key challenge in these systems is often the co-localization of a water-soluble salt with a hydrophobic substrate. Micellar catalysis effectively addresses this by creating a microenvironment where both can interact. unimib.it
A notable example is the sulfonylation of polyfluoroarenes via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the highly water-soluble this compound acts as the nucleophile, while the polyfluoroarene substrate is hydrophobic. The reaction is successfully carried out in water by using a proline-based designer surfactant, FI-750-M, which forms micelles that serve as the reaction sites. unimib.it
Another example is the copper-catalyzed Ullmann C-S coupling reaction, where this compound is coupled with an aryl iodide in a micellar medium, achieving a high yield of the desired sulfone. nih.gov
| Reactants | Catalyst | Surfactant/Medium | Product | Yield | Reference |
| 1-iodo-4-methoxybenzene + this compound | CuBr | Micellar Medium | 1-methoxy-4-(phenylsulfonyl)benzene | ~90% | nih.gov |
This interactive table summarizes the findings of a copper-catalyzed Ullmann C-S coupling reaction utilizing this compound in a micellar medium.
Applications in Electrocatalysis (e.g., Hydrogen Evolution)
Electrocatalysis plays a crucial role in sustainable energy technologies, particularly in the hydrogen evolution reaction (HER) for producing clean hydrogen fuel from water. mdpi.commdpi.com The HER involves the reduction of protons or water molecules at an electrode surface, a process that requires a highly efficient and stable catalyst to minimize the energy input (overpotential). researchgate.netchemrxiv.org
Despite its utility in other areas of chemistry, This compound is not recognized in the scientific literature as an electrocatalyst for the hydrogen evolution reaction. The primary materials investigated and used for HER catalysis are typically precious metals (like platinum), transition metals, and their alloys, phosphides, sulfides, and carbides. mdpi.commdpi.com
The role of this compound in electrochemistry is well-established, but it is in the domain of electrosynthesis , where it functions as a reactant rather than a catalyst. In these applications, sodium sulfinates are valuable precursors to sulfonyl radicals. Through electrochemical oxidation, a single electron is transferred from the sulfinate, generating a sulfonyl radical. rsc.org This reactive intermediate can then participate in various bond-forming reactions, such as the synthesis of sulfonamides from amines, without the need for chemical oxidants. rsc.org
This application highlights a key distinction:
As a reagent in electrosynthesis: this compound is consumed in the reaction to create a new product.
As an electrocatalyst for HER: A catalyst would facilitate the conversion of water to hydrogen without being consumed in the process.
Therefore, while this compound is active in electrochemical processes, its application is in the synthesis of complex organic molecules, not in the catalytic production of hydrogen gas.
Computational and Theoretical Studies of Sodium Benzenesulfinate
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties.
Geometry Optimization and Electronic Structure Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the benzenesulfinate (B1229208) anion (Ph-SO₂⁻), a process known as geometry optimization. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state.
A study investigating a series of aromatic anions, including benzenesulfinate, utilized DFT methods with the B3LYP functional to optimize their geometries. nih.gov The analysis of the optimized structure provides a foundational understanding of the molecule's spatial configuration, which is crucial for interpreting its chemical behavior and interactions. The absence of imaginary frequencies in vibrational frequency calculations confirms that the optimized structure represents a true energy minimum on the potential energy surface. uctm.edu This structural data is the starting point for further electronic property analysis. nih.govyoutube.com
| Parameter | Value (Å or °) |
| C-S Bond Length | Data not available |
| S-O Bond Length | Data not available |
| C-C Bond Length (Aromatic) | Data not available |
| O-S-O Bond Angle | Data not available |
| C-S-O Bond Angle | Data not available |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. uni-muenchen.dechemrxiv.org It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions.
For the benzenesulfinate anion, an MEP analysis would highlight the electronegative oxygen atoms as regions of negative potential (typically colored red), indicating they are susceptible to electrophilic attack. researchgate.netnih.gov Conversely, the hydrogen atoms of the phenyl group would exhibit positive potential (colored blue), marking them as sites for potential nucleophilic interaction. researchgate.netnih.gov The MEP surface provides a clear, three-dimensional picture of where the molecule is most likely to interact with other charged or polar species, offering insights into non-covalent interactions and reaction mechanisms. uni-muenchen.denih.govias.ac.in
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor.
HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. In the benzenesulfinate anion, the HOMO is expected to be localized primarily on the sulfinate group, particularly the oxygen atoms and the sulfur atom, reflecting its nucleophilic character.
LUMO: The LUMO is the lowest energy orbital capable of accepting electrons. For benzenesulfinate, the LUMO is likely distributed over the aromatic ring and the sulfur atom, indicating the sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more easily excited and thus more reactive.
Studies on related aromatic anions have shown that the benzenesulfinate anion is highly polarizable, which is a direct consequence of its electronic structure and FMO characteristics. nih.gov
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Mechanistic Investigations and Reaction Pathway Predictions using DFT
DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. Sodium benzenesulfinate is widely used as a precursor to sulfonyl radicals (RSO₂•), which are key intermediates in many organic reactions. researchgate.netresearchgate.net
Computational studies have been conducted to understand the formation of the sulfonyl radical from this compound. researchgate.net For instance, in photoredox catalysis, DFT calculations revealed that the photoactive species is not the catalyst itself but an ion couple formed after the interaction between the catalyst and this compound. researchgate.net Upon light absorption, this ion couple enters an excited state, leading to the formation of the fundamental sulfonyl radical. researchgate.net Such mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic methodologies. nih.govnih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the investigation of the dynamic behavior of systems, such as the interaction of this compound with its environment.
Interfacial Behavior and Adsorption Mechanisms in Aqueous Systems
While specific MD studies on this compound are limited in the available literature, extensive research on the closely related sodium dodecylbenzenesulfonate (SDBS) provides valuable insights into the behavior of the benzenesulfonate (B1194179) headgroup at interfaces. pku.edu.cnaip.orgnih.govmdpi.comacs.org SDBS shares the same hydrophilic headgroup but includes a long hydrophobic alkyl tail, making it a surfactant.
MD simulations of SDBS at oil-water or air-water interfaces show that the benzenesulfonate groups orient themselves towards the aqueous phase to maximize hydration and electrostatic interactions. matsci.orgacs.orguir.ac.id Key findings from these simulations that are relevant to the benzenesulfonate moiety include:
Headgroup Solvation: The sulfonate group strongly interacts with water molecules, forming a distinct hydration shell. pku.edu.cn
Counterion Binding: Sodium (Na⁺) counterions are found to be closely associated with the negatively charged sulfonate headgroups at the interface, staying within an average distance of approximately 4.0 Å from the sulfur atoms. matsci.org
These simulations demonstrate the strong affinity of the benzenesulfonate group for aqueous environments and its role in mediating interactions at interfaces, a behavior that would be expected for the this compound molecule itself in a multiphase system. dntb.gov.ua
Ab Initio Methods in Spectroscopic Data Validation
Ab initio quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for validating and interpreting experimental spectroscopic data for molecules like this compound. These computational techniques can predict vibrational frequencies (infrared and Raman spectra) with a high degree of accuracy, aiding in the assignment of spectral bands to specific molecular motions.
The process typically involves the following steps:
Geometry Optimization: The three-dimensional structure of the benzenesulfinate anion is optimized to find its lowest energy conformation.
Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated.
Scaling: Due to approximations in the theoretical models and the neglect of anharmonicity, the calculated frequencies are often systematically higher than the experimental values. A scaling factor is commonly applied to the computed frequencies to improve agreement with experimental data.
By comparing the scaled theoretical spectrum with the experimental one, a detailed and reliable assignment of the observed vibrational bands can be achieved. For the benzenesulfinate anion, DFT calculations can help distinguish between the symmetric and asymmetric stretching modes of the SO₂ group, as well as the various vibrational modes of the benzene (B151609) ring.
Table 2: Illustrative Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Related Molecule (p-Chlorobenzenesulfonic acid)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |
| SO₂ Asymmetric Stretch | 1386 | 1380 | Stretching of the S=O bonds |
| SO₂ Symmetric Stretch | 1155 | 1151 | Stretching of the S=O bonds |
| C-S Stretch | 740 | 745 | Stretching of the Carbon-Sulfur bond |
| Ring Breathing | 830 | 825 | In-plane deformation of the benzene ring |
Note: This table is based on data for a structurally similar molecule to illustrate the application of ab initio methods in spectroscopic analysis. The level of theory and basis set used for the calculations significantly influence the accuracy.
Theoretical Prediction of Reactivity and Chemoselectivity
Conceptual Density Functional Theory (DFT) provides a framework for predicting the reactivity and chemoselectivity of molecules like this compound. By calculating various electronic properties, known as reactivity descriptors, one can gain insights into how the molecule will interact with other reagents.
Key global reactivity descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.
Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies and are used to calculate other descriptors.
Local reactivity descriptors, such as the Fukui function , are used to predict the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular atom upon the addition or removal of an electron. This allows for the prediction of where a nucleophilic or electrophilic attack is most likely to occur.
For this compound, these theoretical calculations can predict:
Whether the sulfur or an oxygen atom is the more likely site for electrophilic attack.
The preferred sites for substitution on the benzene ring.
The relative reactivity of the benzenesulfinate anion compared to other nucleophiles.
Mechanistic studies of reactions involving this compound can also be performed using DFT. By calculating the energies of reactants, transition states, and products, the reaction pathway can be mapped out, and the activation energies for different competing pathways can be compared to predict the chemoselectivity of a reaction. For instance, in reactions where this compound can act as either a nucleophile or a radical precursor, computational studies can elucidate the more favorable pathway under specific reaction conditions.
Table 3: Conceptual DFT Reactivity Descriptors and Their Significance
| Descriptor | Definition | Significance for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Smaller gap suggests higher reactivity. |
| Fukui Function (f(r)) | Derivative of electron density with respect to the number of electrons | Identifies the most reactive sites within the molecule for nucleophilic or electrophilic attack. |
Environmental Considerations in Academic Research and Development of Sulfonates
Environmental Fate and Persistence of Arylsulfonates in Aqueous Environments
The environmental fate of arylsulfonates is largely dictated by their molecular structure and the prevailing environmental conditions, particularly the presence or absence of oxygen. Linear alkylbenzene sulfonates (LAS), a major class of arylsulfonate surfactants, are well-studied proxies for understanding this behavior.
Research indicates that LAS and other arylsulfonates are not considered persistent in aerobic environments. hibiscuspublisher.com They undergo relatively rapid biodegradation in oxygen-rich settings such as surface waters and soil. hibiscuspublisher.comhibiscuspublisher.com For instance, studies on LAS in river water have reported mineralization half-lives ranging from 1.39 to 13.9 days, a process that accelerates significantly in water-sediment systems to between 0.73 and 2.67 days. hibiscuspublisher.com In soil environments, often following the application of sewage sludge, the aerobic half-life of LAS is approximately one to three weeks, which generally prevents long-term accumulation. hibiscuspublisher.com
Conversely, under anaerobic conditions, such as those found in deeper sediments and anaerobic sludge digesters, the degradation of arylsulfonates is significantly slower or completely inhibited. hibiscuspublisher.com This leads to their accumulation in these compartments, with concentrations in anaerobically digested sludge being one to two orders of magnitude higher than in aerobically treated sludge. tandfonline.comnih.gov
Wastewater treatment plants (WWTPs) are a critical control point for the release of arylsulfonates into the environment. The removal efficiency is highly dependent on the treatment technology employed. Aerobic processes, such as activated sludge, are highly effective, achieving removal rates that often exceed 98%. nih.gov
Table 1: Removal Efficiency of Linear Alkylbenzene Sulfonate (LAS) in Various Wastewater Treatment Systems
| Treatment Process | Average Removal Efficiency (%) |
|---|---|
| Activated Sludge | 99.3 ± 0.6% nih.gov |
| Lagoon | 98.5 ± 1.8% nih.gov |
| Oxidation Ditch | 98.0 ± 4.2% nih.gov |
| Rotating Biological Contact | 96.2 ± 6.1% nih.gov |
Biodegradation Pathways of Sulfonates in Various Aquatic Systems
The microbial breakdown of arylsulfonates in aquatic systems is a complex, multi-step process carried out by diverse bacterial consortia. dntb.gov.ua The pathway for LAS is the most extensively studied and provides a model for the biodegradation of other arylsulfonates.
The aerobic biodegradation sequence is initiated by an attack on the alkyl chain, followed by the cleavage of the aromatic ring and, finally, desulfonation. dntb.gov.uaresearchgate.net
Omega (ω) and Beta (β) Oxidation : The process begins with an initial enzymatic attack, typically a monooxygenase, at the terminal methyl group of the alkyl chain (ω-oxidation). researchgate.netresearchgate.net This is followed by a stepwise shortening of the alkyl chain through β-oxidation, a common metabolic pathway for fatty acids. researchgate.netresearchgate.net This sequence of reactions generates a series of short-chain intermediates known as sulfophenylcarboxylic acids (SPCs). hibiscuspublisher.comresearchgate.netacs.org
Desulfonation and Aromatic Ring Cleavage : Once the alkyl chain is sufficiently shortened, the aromatic ring becomes susceptible to microbial attack. Specialized bacteria, such as species of Pseudomonas and Comamonas, utilize dioxygenase enzymes to open the benzene (B151609) ring. hibiscuspublisher.comresearchgate.netrsc.org This cleavage can occur via two main routes: 'ortho' cleavage or 'meta' cleavage of catechol-like intermediates. researchgate.netrsc.org This step breaks down the aromatic structure and releases the sulfonate group as inorganic sulfite (B76179) (SO₃²⁻). researchgate.netresearchgate.net The sulfite is then readily oxidized in the environment to sulfate (B86663) (SO₄²⁻), which can be used by organisms as a sulfur source. researchgate.netresearchgate.net
The complete mineralization of the parent compound results in the formation of carbon dioxide, water, bacterial biomass, and inorganic sulfate. researchgate.net This entire process is highly dependent on the presence of oxygen; anaerobic biodegradation is significantly hindered because the initial oxygenase-catalyzed attack on the alkyl chain cannot occur. dntb.gov.uaresearchgate.net
Table 2: Key Stages in the Aerobic Biodegradation of Linear Alkylbenzene Sulfonates (LAS)
| Stage | Description | Key Intermediates/Products |
|---|---|---|
| Initial Attack | ω-oxidation of the terminal alkyl group, followed by stepwise β-oxidation. | Sulfophenylcarboxylic acids (SPCs) hibiscuspublisher.comresearchgate.net |
| Ring Cleavage | Dioxygenase-catalyzed opening of the aromatic ring. | Catechol-like intermediates researchgate.net |
| Desulfonation | Release of the sulfonate group from the cleaved aromatic ring. | Sulfite (SO₃²⁻) researchgate.netresearchgate.net |
| Mineralization | Complete breakdown of organic matter. | Carbon Dioxide (CO₂), Water (H₂O), Sulfate (SO₄²⁻), Biomass researchgate.net |
Interfacial Interactions and Adsorption Mechanisms of Sulfonates
As surface-active agents, arylsulfonates readily interact with interfaces in the environment. Their adsorption onto solid surfaces and their influence on particulate matter are critical aspects of their environmental behavior.
Arylsulfonates can adsorb to a variety of environmental substrates, which affects their transport and bioavailability.
Microplastics (MPs): The surfaces of microplastics, which are ubiquitous in aquatic environments, serve as effective substrates for sulfonate adsorption. The primary driving forces are hydrophobic interactions between the non-polar alkylbenzene tail of the surfactant and the hydrophobic plastic polymer surface. hibiscuspublisher.comresearchgate.net This interaction alters the microplastic's surface properties, typically increasing its hydrophilicity. hibiscuspublisher.comresearchgate.net The adsorption of an anionic surfactant like an arylsulfonate imparts a greater negative surface charge to the microplastic particle. This can, in turn, influence the microplastic's ability to adsorb other pollutants; for example, it has been shown to enhance the adsorption of cationic heavy metals via electrostatic attraction. researchgate.net
Coal and Activated Carbon: Coal, activated sludge, and sediments are rich in organic carbon and provide surfaces for sulfonate adsorption. For LAS, the extent of sorption increases with the length of the alkyl chain, confirming that hydrophobic bonding is the dominant mechanism. researchgate.net Activated carbon, a highly porous material often derived from coal, is a well-established adsorbent for removing aromatic compounds from water. rsc.orgmdpi.com The adsorption mechanism involves hydrophobic interactions and π-π stacking between the benzene ring of the sulfonate and the graphitic surfaces of the activated carbon. Research has also shown that sodium benzenesulfinate (B1229208) can be used as a doping agent during the synthesis of polypyrrole-modified activated carbon, where it helps create a dense and orderly surface that enhances the material's anion exchange capacity for pollutants like sulfate. samcotech.com
As surfactants, arylsulfonates are designed to modify the properties of colloidal and micellar systems. In aqueous solutions, above a specific concentration known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) spontaneously self-assemble into nanosized aggregates called micelles. hibiscuspublisher.comtandfonline.com This process is a thermodynamic equilibrium driven by the need to minimize the contact between the hydrophobic tails and water. hibiscuspublisher.com
The stability and structure of these systems are highly sensitive to environmental conditions:
Concentration and Micelle Shape: At concentrations just above the CMC, arylsulfonates like LAS typically form small, spherical micelles. hibiscuspublisher.com As the surfactant concentration increases, these spheres can grow and transform into elongated, cylindrical or worm-like micelles. hibiscuspublisher.com
Influence of Salinity and Temperature: The presence of electrolytes (salts) has a profound effect on micelle formation. Cations in the water screen the electrostatic repulsion between the anionic sulfonate head groups, which lowers the CMC and promotes the formation of micelles at lower surfactant concentrations. hibiscuspublisher.comhibiscuspublisher.comsamcotech.com This screening effect also facilitates the transition from spherical to larger, cylindrical micelles and, at high salt concentrations, can even lead to the formation of more complex multilamellar vesicles. hibiscuspublisher.com Increasing temperature generally also leads to a reduction in the CMC. hibiscuspublisher.com
By adsorbing onto the surface of suspended colloidal particles, arylsulfonates can stabilize these particles in water, preventing them from aggregating and settling out. acs.org This is achieved by imparting a negative surface charge to the particles, which causes them to electrostatically repel one another. mdpi.comacs.org
Table 3: Factors Influencing the Critical Micelle Concentration (CMC) of Arylsulfonates
| Factor | Effect on CMC | Underlying Mechanism |
|---|---|---|
| Increasing Salinity (Electrolytes) | Decrease hibiscuspublisher.comhibiscuspublisher.comsamcotech.com | Cations screen the electrostatic repulsion between anionic head groups, facilitating aggregation. samcotech.com |
| Increasing Temperature | Decrease hibiscuspublisher.com | Affects the hydration of surfactant molecules and the thermodynamics of micellization. |
| Increasing Alkyl Chain Length | Decrease nih.gov | Increased hydrophobicity provides a stronger driving force for micelle formation. |
Academic Research on Remediation and Mitigation Strategies for Sulfonate Contamination in Water
Academic research has explored various technologies to remove or degrade sulfonate compounds from contaminated water, ranging from enhancing natural processes to employing advanced engineered systems.
Bioremediation: This strategy leverages the metabolic capabilities of microorganisms to break down sulfonates. It is considered an environmentally friendly and cost-effective approach. hibiscuspublisher.com Research in this area focuses on isolating and identifying robust bacterial strains, such as Pseudomonas aeruginosa, that show high degradation efficiency for LAS. Studies have demonstrated removal rates exceeding 93% under optimized laboratory conditions. Bioremediation is the cornerstone of sulfonate removal in conventional wastewater treatment plants that utilize aerobic processes like activated sludge. rsc.org
Adsorption: This physical removal process is effective for treating water with low concentrations of sulfonates. samcotech.com Granular activated carbon (GAC) is widely used due to its high affinity for organic compounds. vito.besamcotech.com The mechanism relies on hydrophobic interactions attracting the alkylbenzene portion of the molecule to the carbon surface. tandfonline.comresearchgate.net Other adsorbents studied include ion exchange resins, which remove sulfonates through a combination of hydrophobic effects and ion exchange, as well as natural and modified clays. tandfonline.comdntb.gov.uaresearchgate.netresearchgate.net
Advanced Oxidation Processes (AOPs): AOPs are a suite of chemical treatment technologies that generate highly reactive, non-selective radicals to oxidize recalcitrant organic pollutants. researchgate.netmdpi.com For sulfonates, AOPs like ozonation, UV/H₂O₂, and Fenton-based processes are effective. mdpi.com A growing area of research involves the use of sulfate radicals (SO₄•⁻), which can be generated from the activation of persulfate (S₂O₈²⁻) by heat, UV light, or catalysts. acs.orgdeswater.com These sulfate radical-based AOPs have shown high efficiency in degrading a wide range of organic contaminants and are being investigated for sulfonate remediation. acs.org
Other Technologies:
Membrane Filtration: Technologies like reverse osmosis and nanofiltration can effectively remove sulfonates and other dissolved solids from water through size exclusion and charge repulsion. samcotech.com
Chemical Precipitation: For waters with high concentrations of sulfonate and sulfate, chemical precipitation using agents like hydrated lime can be employed to precipitate the compounds as insoluble salts. samcotech.com
Table 4: Comparison of Remediation Strategies for Sulfonate Contamination
| Strategy | Principle | Advantages | Research Focus/Limitations |
|---|---|---|---|
| Bioremediation | Microbial metabolism breaks down the contaminant. libretexts.org | Cost-effective, environmentally friendly. hibiscuspublisher.com | Isolation of more efficient microbial strains; can be inhibited by high contaminant concentrations. hibiscuspublisher.com |
| Adsorption | Contaminants bind to the surface of an adsorbent medium. samcotech.comdu.ac.ir | Effective for low concentrations; simple design. samcotech.comdu.ac.ir | Adsorbent requires regeneration or disposal; competition from other organic matter. samcotech.com |
| Advanced Oxidation | Generation of highly reactive radicals to oxidize contaminants. mdpi.com | Rapid degradation of recalcitrant compounds. acs.org | Higher energy and chemical costs; potential for byproduct formation. researchgate.net |
| Membrane Filtration | Separation based on size and charge using a semi-permeable membrane. samcotech.com | High removal efficiency for a broad range of contaminants. | Can be energy-intensive; potential for membrane fouling. |
Q & A
Q. What analytical methods are recommended for quantifying sodium benzenesulfinate in complex matrices like nickel plating solutions?
High-performance liquid chromatography (HPLC) is a robust method for simultaneous quantification of this compound and other additives (e.g., sodium saccharin) in nickel plating baths. Key parameters include:
- Linearity : Correlation coefficients >0.993 for concentration vs. peak area relationships.
- Recovery : 91.20–97.60% spiked recovery rates.
- Precision : Relative standard deviations (RSD) of 2.86–4.75%. Sample pretreatment (e.g., desalting) is critical to avoid matrix interference, as direct injection of plating solutions may distort chromatographic peaks .
Q. How is this compound synthesized, and what are the key purity considerations?
this compound is typically prepared by reducing benzenesulfonyl chloride with sodium sulfite and sodium bicarbonate. For research-grade purity:
- Use recrystallization to remove residual salts.
- Confirm identity via melting point (>300°C) and solubility (hygroscopic, water-soluble).
- Validate purity with elemental analysis (e.g., C, H, S, Zn content for coordination complexes) .
Q. What role does this compound play in radical-mediated reactions?
this compound can act as a radical precursor under visible light irradiation. For example:
- In trifluoromethylation reactions, it generates CF₃ radicals without requiring amines.
- Additives like DABCO enhance yields by stabilizing intermediates. This method avoids toxic reagents and enables selective C–S bond formation .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity between diaryl sulfides and disulfides in homocoupling reactions?
Selectivity depends on:
- Catalyst system : Zinc acetate accelerates sulfinate addition to substrates like DDA (diallyldimethylammonium chloride), favoring disulfides.
- Reaction time : Prolonged durations (e.g., 9–12 hours) improve disulfide yields (>80%), while shorter times favor sulfides.
- In-situ generation : Direct use of pre-formed this compound gives higher yields (80%) compared to in-situ generation from sulfinic acids (59%) .
Q. What kinetic insights govern the reactivity of this compound with α-halo sulfones?
Reactions follow second-order kinetics (first-order in sulfone and sulfinate). Key findings:
- α-Bromo and α-iodo sulfones react 10²–10³ times faster than α-chloro analogs.
- Triphenylphosphine outperforms this compound in reaction rates by 10–100×, likely due to stronger nucleophilicity.
- Zinc ions catalyze sulfinate addition but require stoichiometric (not catalytic) amounts due to inactivation by byproducts like cyanate .
Q. How can enantioselective allylic substitution be achieved using this compound?
Iridium catalysts (e.g., metalacyclic complexes) enable enantioselective synthesis of allylic sulfones:
- Biphasic conditions : Use tetraoctylammonium bromide as a phase-transfer agent to solubilize sulfinate in organic solvents.
- Yield and selectivity : Achieve 80% yield with 87% enantiomeric excess (ee) and 98:2 branched-to-linear ratio. This method avoids racemization and expands access to chiral sulfur-containing compounds .
Q. What mechanistic evidence supports radical intermediates in this compound-mediated cross-coupling?
In K₂S₂O₈-promoted reactions with allylic alcohols:
- Radical trapping : TEMPO or BHT suppresses product formation, confirming radical pathways.
- Proposed mechanism : Sulfinate generates benzenesulfonyl radicals, which add to allylic intermediates before undergoing β-hydride elimination. This metal-free approach tolerates diverse substrates, including pyrazoles and trifluoromethanesulfinates .
Methodological Considerations
Q. How should researchers handle contradictions in reported reaction yields?
- Variable control : Ensure consistent sulfinate purity (commercial vs. in-situ generated).
- Catalyst activity : Prefer pre-formed sulfinate salts over acid-base reactions to avoid side products.
- Solvent effects : Aqueous DMF or methanol may stabilize intermediates differently, impacting kinetics .
Q. What strategies improve reproducibility in this compound-based protocols?
- Detailed characterization : For new compounds, provide NMR, HPLC, and elemental analysis data.
- Supporting information : Include step-by-step procedures for complex reactions (e.g., photoredox setups).
- Reference standards : Use internal standards (e.g., sodium saccharin) in HPLC to validate detection limits (~mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
